Bathochromic Shift in λmax vs. Parent Azobenzene: +28–30 nm Due to the Para-Hydroxy Group
4-Phenylazophenol exhibits an absorption maximum (λmax) at 347–349 nm in methanolic solution [1]. The parent compound, trans-azobenzene, shows its strongest π→π* absorption at λmax = 319 nm in benzene (ε ≈ 22,400 L·mol⁻¹·cm⁻¹) [2]. This bathochromic shift of approximately 28–30 nm is consistent with the electron-donating effect of the para-hydroxy substituent and is essential for applications in which longer-wavelength absorption is required [3].
| Evidence Dimension | Wavelength of maximum absorbance (λmax) in the near-UV region |
|---|---|
| Target Compound Data | λmax = 347–349 nm (methanol, 0.005 g/L) |
| Comparator Or Baseline | Azobenzene (trans): λmax = 319 nm (benzene, with shoulder at ~430 nm for n→π* transition) |
| Quantified Difference | Bathochromic shift of +28 to +30 nm |
| Conditions | Solvent: methanol (4-phenylazophenol); benzene (azobenzene). Measurements used Cary 3 spectrophotometer. |
Why This Matters
This spectral shift allows 4-phenylazophenol to be detected and quantified at wavelengths where unsubstituted azobenzene has negligible absorbance, making it a superior choice for spectrophotometric monitoring in degradation studies and coloristic applications.
- [1] Merck Life Science Indonesia. 4-PHENYLAZOPHENOL, 98% (Product Information). Lambda max 347 nm in methanol. https://www.sigmaaldrich.id/ View Source
- [2] PhotochemCAD. Azobenzene (J01). Absorption maximum 319 nm in benzene, ε = 22,400 L·mol⁻¹·cm⁻¹. https://www.photochemcad.com/ View Source
- [3] Brode WR, Cheyney LE. The relation between the absorption spectra and the chemical constitution of dyes. XVIII. The effect of position isomerism on the absorption spectra of halogen derivatives of phenylazophenol. Journal of the American Chemical Society. 1941. View Source
